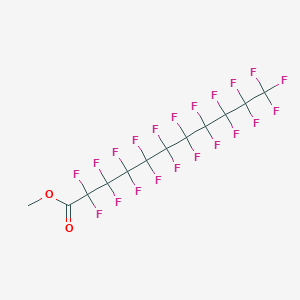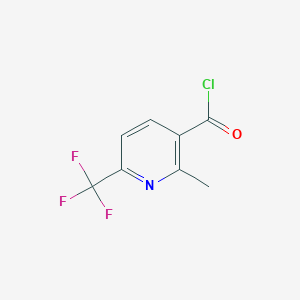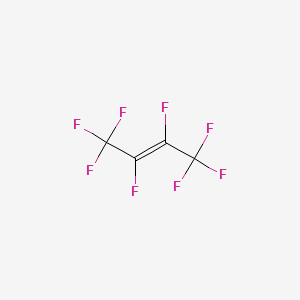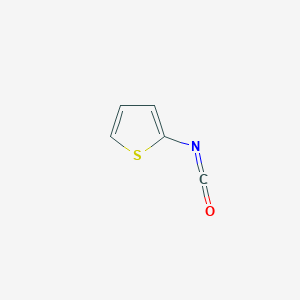
2-Thienyl isocyanate
Übersicht
Beschreibung
2-Thienyl isocyanate is a compound with the molecular formula C5H3NOS . It is also known by other names such as 2-isocyanatothiophene, 2-Thienylisocyanate, and thiophen-2-isocyanate .
Synthesis Analysis
Efforts to prepare thienyl isocyanates by thermal reactions of thenoyl chlorides with trimethylsilyl azide (TMSA) led preferentially to the formation of 1,4-disubstituted tetrazolin-5-ones . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular weight of 2-Thienyl isocyanate is 125.15 g/mol . The InChI string is InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H and the canonical SMILES is C1=CSC(=C1)N=C=O .Chemical Reactions Analysis
The chemical reactions of 2-Thienyl isocyanate involve its interaction with trimethylsilyl azide (TMSA) to form 1,4-disubstituted tetrazolin-5-ones . The oxidation of isonitriles to isocyanates is catalyzed by trifluoroacetic anhydride .Physical And Chemical Properties Analysis
2-Thienyl isocyanate has a density of 1.2±0.1 g/cm3, a boiling point of 161.5±13.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has a molar refractivity of 34.8±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 100.6±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
-
Polymer Chemistry
- Isocyanates, including 2-Thienyl isocyanate, are widely used in the production of polyurethane based materials . The range of potential properties available results in a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
- The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
- Despite significant developments in the synthesis of polyurethane, a major industrial problem remains: the sensitivity of isocyanates towards moisture . To overcome this problem, work has focused on the development of isocyanate-free polyurethane formulations, eliminating the isocyanate moisture sensitivity problem, or through the use of blocked, or masked isocyanates .
-
Manufacturing
- Isocyanates are widely used in manufacturing materials like polyurethane foams, rubbers, plastics, varnishes, adhesives, and paints .
- These materials are used in a variety of industries, including automotive, construction, and consumer goods .
- The specific methods of application or experimental procedures would depend on the particular material being produced and the specific isocyanate used .
-
Analytical Techniques
- Isocyanates, including 2-Thienyl isocyanate, are often studied using various analytical techniques .
- For example, X-ray photoelectron spectroscopy (XPS) is used for the determination of deblocking temperature .
- These techniques allow researchers to better understand the properties of isocyanates and improve their applications .
-
Pharmaceuticals
-
Agriculture
Eigenschaften
IUPAC Name |
2-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWPBIUVXZGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380027 | |
| Record name | 2-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thienyl isocyanate | |
CAS RN |
2048-57-9 | |
| Record name | 2-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



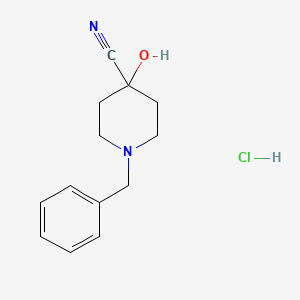

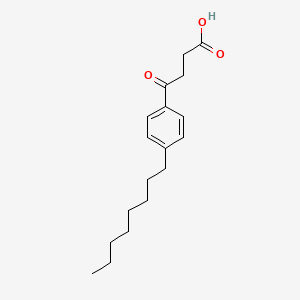



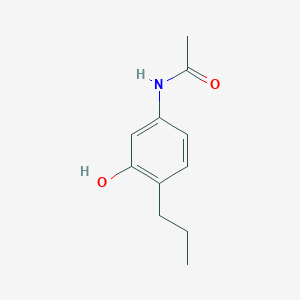

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)

